![molecular formula C7H12ClN B13575885 rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride](/img/structure/B13575885.png)
rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride: is a bicyclic amine compound characterized by its unique structure, which includes a norbornene skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale amination: Using catalysts to improve yield and efficiency.
Purification: Techniques such as crystallization or recrystallization to obtain high-purity hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The double bond in the norbornene ring can be reduced to form a saturated bicyclic amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of saturated bicyclic amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism by which rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access.
Catalysis: Acts as a chiral ligand, facilitating asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,2S,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate
- rac-(1R,2R,4R,5R)-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
- rac-(1R,2S,4R,5R)-2-methylbicyclo[2.2.1]heptane-2,5-diol
Uniqueness
rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride is unique due to its specific amine substitution on the norbornene skeleton, which imparts distinct reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C7H12ClN |
|---|---|
Peso molecular |
145.63 g/mol |
Nombre IUPAC |
(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine;hydrochloride |
InChI |
InChI=1S/C7H11N.ClH/c8-7-4-5-1-2-6(7)3-5;/h1-2,5-7H,3-4,8H2;1H/t5-,6+,7-;/m1./s1 |
Clave InChI |
PQQHHKHEYAMJSJ-FNCXLRSCSA-N |
SMILES isomérico |
C1[C@@H]2C[C@H]([C@H]1C=C2)N.Cl |
SMILES canónico |
C1C2CC(C1C=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine](/img/structure/B13575805.png)
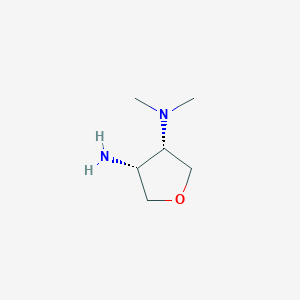
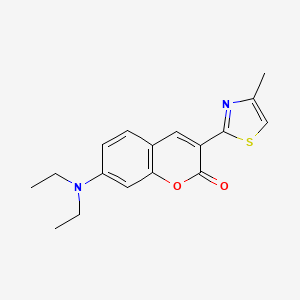
![tert-butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate](/img/structure/B13575818.png)

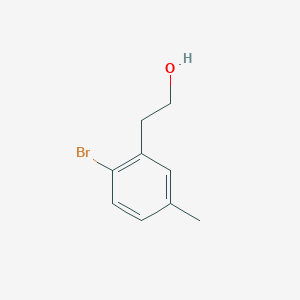

![2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylicacid](/img/structure/B13575865.png)

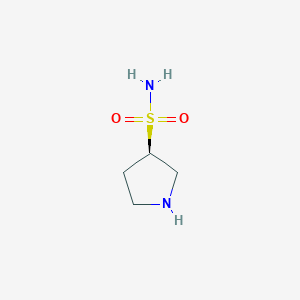
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoicacid](/img/structure/B13575873.png)
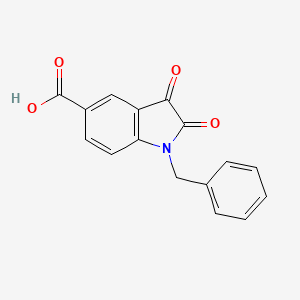
![5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B13575880.png)

